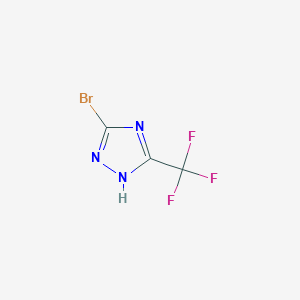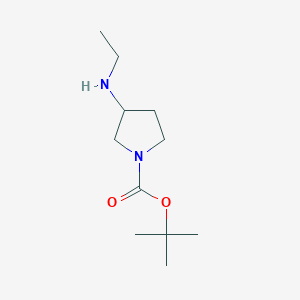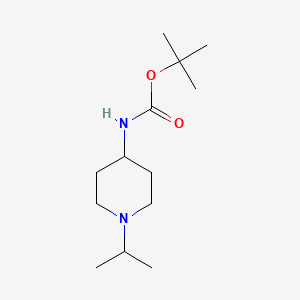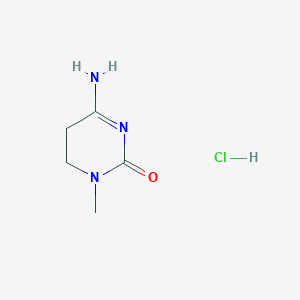
3-bromo-5-(trifluoromethyl)-1H-1,2,4-triazole
Vue d'ensemble
Description
The compound "3-bromo-5-(trifluoromethyl)-1H-1,2,4-triazole" is a halogenated triazole derivative. Triazoles are a class of heterocyclic compounds that have three nitrogen atoms in a five-membered ring, and they are known for their various applications in medicinal chemistry and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of poly-substituted triazoles can be achieved through regioselective alkylation and cross-coupling reactions. For instance, 4-bromo-NH-1,2,3-triazoles can be alkylated with alkyl halides in the presence of K2CO3 in DMF, followed by Suzuki cross-coupling to yield 2,4,5-trisubstituted triazoles . Additionally, 1-trifluoromethyl-substituted 1,3-dicarbonyl compounds can undergo regioselective cyclization with alkyl and aryl azides to form 4-acyl-5-trifluoromethyl-1,2,3-triazoles, highlighting the directing role of the trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of triazole derivatives can be complex, with various substituents affecting the overall geometry. For example, the crystal structure of a related compound, 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxybenzylideneamino)-2H-1,2,4-triazole-3(4H)-thione monohydrate, shows dihedral angles between the triazole rings and the benzene ring, indicating the influence of substituents on the molecular conformation .
Chemical Reactions Analysis
Triazole compounds can undergo a variety of chemical reactions. For instance, 3,5-bis(trifluoromethyl)-1H-1,2,4-triazole can react with alkynes, alkenes, and diazomethane to form various adducts through nucleophilic or electrophilic addition. The sodium triazolide derived from this compound can further react with halogen compounds to yield a range of products .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their substituents. For example, the presence of a trifluoromethyl group can significantly affect the compound's reactivity and physical properties. The physicochemical properties of S-derivatives of triazoles have been studied, revealing high yields in alkylation reactions and potential antibacterial activity against various microorganisms .
Applications De Recherche Scientifique
-
Corrosion Inhibition
- Application : Triazole derivatives, closely related to 3-Bromo-5-trifluoromethylthioanisole, have shown significant efficiency in inhibiting mild steel corrosion in acidic solutions.
- Results : The inhibition efficiencies reached up to 99%.
-
Synthesis of Chiral 4, 4′-Bipyridines
-
Bioprocessing
-
Fluorination Reagents
-
Fluorination Reagents
-
Synthesis of Boronic Acids
Safety And Hazards
Propriétés
IUPAC Name |
3-bromo-5-(trifluoromethyl)-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrF3N3/c4-2-8-1(9-10-2)3(5,6)7/h(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLNRDIDHQSRLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NN1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610940 | |
| Record name | 3-Bromo-5-(trifluoromethyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-5-(trifluoromethyl)-1H-1,2,4-triazole | |
CAS RN |
1185320-36-8 | |
| Record name | 5-Bromo-3-(trifluoromethyl)-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185320-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-(trifluoromethyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-(trifluoromethyl)-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1288552.png)
![6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1288554.png)
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1288558.png)


